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Compound of Interest

Compound Name: Tos-O-C4-NH-Boc

Cat. No.: B3048755

An Application Note and Detailed Protocol for the Synthesis of tert-Butyl (4-
(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc)

Application Notes

Introduction

The compound tert-butyl (4-(tosyloxy)butyl)carbamate, herein referred to as Tos-O-C4-NH-
Boc, is a versatile bifunctional linker molecule of significant interest to researchers in medicinal
chemistry and drug development. This molecule incorporates three key features: a tosylate
group, a flexible four-carbon alkyl chain, and a Boc-protected amine. The tosylate serves as an
excellent leaving group, facilitating nucleophilic substitution reactions, while the Boc-protected
amine provides a latent nucleophile that can be deprotected under acidic conditions for
subsequent coupling reactions.[1] This dual functionality allows for the sequential and
controlled introduction of different molecular fragments, making it a valuable building block in
the synthesis of more complex molecules, including linkers for antibody-drug conjugates
(ADCs), PROTACSs, and other targeted therapeutic agents.

Principle

The synthesis of Tos-O-C4-NH-Boc is typically achieved in a two-step process starting from 4-
amino-1-butanol. The first step involves the chemoselective protection of the primary amine
with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc20).[2][3][4] This
protection is crucial to prevent the amine from reacting in the subsequent tosylation step. The
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second step is the conversion of the primary alcohol into a tosylate by reacting it with p-
toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as
triethylamine or pyridine.[5][6] The tosylate group is a significantly better leaving group than the
original hydroxyl group, thus "activating" this position for subsequent coupling reactions.[1]

Experimental Protocols

Materials and Equipment

e 4-Amino-1-butanol

o Di-tert-butyl dicarbonate (Bocz20)

o p-Toluenesulfonyl chloride (TsCl)

e Triethylamine (EtsN) or Pyridine

» 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

¢ Dichloromethane (DCM), anhydrous

o Tetrahydrofuran (THF), anhydrous

e Sodium bicarbonate (NaHCOs), saturated aqueous solution
e Hydrochloric acid (HCI), 1 M aqueous solution

¢ Brine (saturated NaCl aqueous solution)

e Magnesium sulfate (MgS0Oa4) or Sodium sulfate (Na2S0Oa4), anhydrous
» Round-bottom flasks

e Magnetic stirrer and stir bars

* Ice bath

e Separatory funnel
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» Rotary evaporator

e Thin Layer Chromatography (TLC) plates and chamber

o Standard laboratory glassware and consumables

Protocol 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate
This protocol details the N-Boc protection of 4-amino-1-butanol.

e To a round-bottom flask, add 4-amino-1-butanol (1.0 eq.) and dissolve it in a suitable solvent
such as a mixture of THF and water.

e Cool the solution to 0 °C in an ice bath.
e Add di-tert-butyl dicarbonate (Bocz0, 1.1 eq.) to the solution.

» Slowly add an aqueous solution of sodium bicarbonate (or another suitable base like sodium
hydroxide) to maintain a basic pH.[3][7]

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

» Once the reaction is complete, remove the organic solvent using a rotary evaporator.

o Extract the aqueous residue with ethyl acetate or DCM (3 x volume of aqueous layer).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate, which can
be purified by column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc)

This protocol describes the tosylation of the hydroxyl group of the Boc-protected amino alcohol.
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 Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM)
in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5][6]

e Cool the solution to 0 °C using an ice bath.

e Add triethylamine (EtsN, 1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by a catalytic
amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.), if desired.[5][6]

e Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution,
ensuring the temperature remains at 0 °C.[5]

» Continue stirring the reaction at 0 °C for 4 hours, then allow it to warm to room temperature
and stir for an additional 2-12 hours.[5]

e Monitor the reaction progress by TLC.
e Upon completion, dilute the reaction mixture with DCM.

e Wash the organic layer sequentially with water, 1 M HCI, saturated NaHCOs solution, and
brine.[5]

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purify the crude product by silica gel column chromatography to yield pure tert-butyl (4-
(tosyloxy)butyl)carbamate.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-
hydroxybutyl)carbamate
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Parameter

Condition

Reference

Starting Material

4-Amino-1-butanol

Di-tert-butyl dicarbonate

Reagents 3[4
g (Boc:0) [31[4]

Sodium bicarbonate, Sodium

Base ) [31[7]
hydroxide
THF/Water, Dioxane/Water,

Solvent o [3]
Acetonitrile

Temperature 0 °C to Room Temperature [3]

Reaction Time 12-24 hours -

Typical Yield >90% [3]

Table 2: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-

(tosyloxy)butyl)carbamate

Parameter

Condition

Reference

Starting Material

tert-Butyl (4-
hydroxybutyl)carbamate

Reagents

p-Toluenesulfonyl chloride
(TsCI)

[1]5]

Base

Triethylamine (EtsN), Pyridine

[1](5](6]

Catalyst (Optional)

4-Dimethylaminopyridine
(DMAP)

[6]

Dichloromethane (DCM), THF,

Solvent [5]
Toluene

Temperature 0 °C to Room Temperature [51[8]

Reaction Time 4-16 hours [5]

Typical Yield 80-95% [8]
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Step 1: Boc Protection

4-Amino-1-butanol Boc20 Base
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tert-Butyl
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Step 2: Tosylation

TsClI Et3N or Pyridine

Tos-O-C4-NH-Boc
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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